N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the hydrazide linkage through a condensation reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used .
Scientific Research Applications
N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives with varying substituents on the phenyl ring or different alkyl groups. Examples include:
- N’-[(E)-{4-(methylamino)-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide
- N’-[(E)-{4-(cyclohexylamino)-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide .
Uniqueness
What sets N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the cyclohexyl(methyl)amino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H30N4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(E)-[4-[cyclohexyl(methyl)amino]-3-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C24H30N4O4/c1-3-18-9-12-21(13-10-18)32-17-24(29)26-25-16-19-11-14-22(23(15-19)28(30)31)27(2)20-7-5-4-6-8-20/h9-16,20H,3-8,17H2,1-2H3,(H,26,29)/b25-16+ |
InChI Key |
DWJXCIXZIQGOFD-PCLIKHOPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C3CCCCC3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N(C)C3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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